molecular formula C20H18FN3O2S B2842495 2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide CAS No. 942034-28-8

2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B2842495
CAS No.: 942034-28-8
M. Wt: 383.44
InChI Key: MFSUALFFBGWZDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazine ring substituted with a 4-fluorophenyl group at position 4 and a ketone group at position 2. A sulfanyl (-S-) linker connects the pyrazine core to an acetamide moiety, which is further functionalized with a (4-methylphenyl)methyl group. The acetamide group is a common pharmacophore in medicinal and agrochemical agents, suggesting possible applications in drug discovery or pesticide development .

Properties

IUPAC Name

2-[4-(4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2S/c1-14-2-4-15(5-3-14)12-23-18(25)13-27-19-20(26)24(11-10-22-19)17-8-6-16(21)7-9-17/h2-11H,12-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSUALFFBGWZDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate diketones with hydrazine derivatives under controlled conditions.

    Introduction of the fluorophenyl group: This step often involves nucleophilic substitution reactions using fluorobenzene derivatives.

    Sulfanyl linkage formation: This can be done by reacting the pyrazinone intermediate with thiol-containing compounds.

    Final acetamide formation: The final step involves the reaction of the intermediate with acetamide derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The fluorophenyl group can participate in various substitution reactions, including nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The fluorophenyl group and the pyrazinone core are crucial for binding to target proteins or enzymes, potentially inhibiting their activity. The sulfanyl linkage may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

Compound G195-0500 ():

  • Structure: 2-{[4-(3,5-Dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide.
  • Key Differences:
    • The pyrazine ring is substituted with 3,5-dimethylphenyl instead of 4-fluorophenyl.
    • Methyl groups are electron-donating, which may reduce oxidative stability compared to the fluorophenyl group in the target compound.

Compound 687563-43-5 ():

  • Structure: 2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide.
  • Key Differences: Replaces the pyrazine core with a thieno[3,2-d]pyrimidinone system. Substituted with a 4-chlorophenyl group (electron-withdrawing but bulkier than fluorine).
  • Implications: The thienopyrimidinone core may alter hydrogen-bonding capacity and solubility. Chlorine’s larger atomic radius could sterically hinder target binding compared to fluorine .

Compound 24a ():

  • Structure: 5-(3-Chlorophenyl)-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
  • Key Differences:
    • Features a triazole-thione core instead of pyrazine.
    • Incorporates a piperazinylmethyl group linked to a fluorophenyl moiety.
  • Activity Notes: Reported yield of 83%, suggesting efficient synthesis. The fluorophenyl-piperazine substituent may enhance CNS penetration due to increased basicity and solubility .

Substituent Effects on Physicochemical Properties

Compound Core Structure Aryl Substituent Key Functional Groups Potential Impact on Properties
Target Compound Pyrazine 4-Fluorophenyl Sulfanyl, Acetamide High metabolic stability; moderate logP
G195-0500 () Pyrazine 3,5-Dimethylphenyl Sulfanyl, Acetamide Increased lipophilicity; lower solubility
687563-43-5 () Thienopyrimidinone 4-Chlorophenyl Sulfanyl, Acetamide Enhanced steric hindrance; higher logP
24a () Triazole-thione 4-Fluorophenyl Piperazinylmethyl, Thione Improved solubility; CNS activity

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is C19H20FN3OSC_{19}H_{20}FN_3OS, with a molecular weight of approximately 357.45 g/mol. The structural features include:

  • A 4-fluorophenyl group, which is known for enhancing lipophilicity and biological activity.
  • A 3-oxo-3,4-dihydropyrazin-2-yl moiety that may contribute to its pharmacological effects.
  • A sulfanyl linkage that can affect the compound's reactivity and interaction with biological targets.

Preliminary studies suggest that this compound may exert its biological effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the sulfanyl group indicates potential interactions with enzymes involved in metabolic pathways.
  • Receptor Modulation : The fluorinated phenyl group may enhance binding affinity to specific receptors, influencing signaling pathways related to inflammation or cancer.

Pharmacological Properties

Research indicates that the compound exhibits several pharmacological properties:

  • Antitumor Activity : In vitro studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance, derivatives of dihydropyrazine have been reported to induce apoptosis in cancer cells by modulating cell cycle progression.
  • Antimicrobial Properties : Compounds containing sulfur and fluorine have been noted for their antimicrobial activities. This compound's structure suggests a potential for effectiveness against bacterial and fungal strains.

Case Studies and Research Findings

StudyFindings
Antitumor Screening A study on related dihydropyrazine derivatives demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the low micromolar range.
Enzyme Inhibition Assays In assays targeting kinases involved in cancer progression, compounds structurally similar to this one showed promising inhibition profiles, suggesting a mechanism for anticancer activity.
Microbial Assays Preliminary tests indicated that the compound exhibits moderate antibacterial activity against Gram-positive bacteria, supporting further investigation into its potential as an antimicrobial agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.